molecular formula C28H36N2O4 B11633376 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11633376
M. Wt: 464.6 g/mol
InChI Key: KTQSLAILPFVMMN-SHHOIMCASA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolone ring.

    Substitution Reactions: Various substituents are introduced to the pyrrolone core through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Functional Group Modifications:

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds, such as:

    1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a dimethylamino group instead of a diethylamino group, which can affect its chemical and biological properties.

    1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The presence of additional substituents can lead to different reactivity and applications.

    1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The isobutoxy group introduces steric and electronic effects that can influence the compound’s behavior.

These comparisons highlight the uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE and its potential advantages in various applications.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-6-17-34-22-13-14-23(20(5)18-22)26(31)24-25(21-11-9-19(4)10-12-21)30(28(33)27(24)32)16-15-29(7-2)8-3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24+

InChI Key

KTQSLAILPFVMMN-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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